BenchChemオンラインストアへようこそ!

2-Fluorobenzo[d]thiazol-4-ol

Lipophilicity Membrane permeability ADME optimization

2-Fluorobenzo[d]thiazol-4-ol is a uniquely differentiated benzothiazole building block. The 2-fluoro substitution electronically tunes the 4-phenolic hydroxyl via through-bond inductive effects, enhancing hydrogen-bond donor capacity without the steric penalty of larger halogens. Its intermediate LogP (2.141) and privileged scaffold make it essential for lead optimization where a tunable phenolic donor governs target engagement. Procure alongside non-fluorinated parent (CAS 7405-23-4), 2-chloro analog (CAS 71501-29-6), and 6-fluoro regioisomer (CAS 1665288-66-3) for complete SAR deconvolution.

Molecular Formula C7H4FNOS
Molecular Weight 169.18 g/mol
CAS No. 1261630-58-3
Cat. No. B1412264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorobenzo[d]thiazol-4-ol
CAS1261630-58-3
Molecular FormulaC7H4FNOS
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)F)O
InChIInChI=1S/C7H4FNOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H
InChIKeyMTZDFBZFSPILEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorobenzo[d]thiazol-4-ol (CAS 1261630-58-3): Strategic Procurement Rationale for a Position-2 Fluorinated Benzothiazole Scaffold


2-Fluorobenzo[d]thiazol-4-ol (CAS 1261630-58-3, molecular formula C₇H₄FNOS, molecular weight 169.18 g/mol) is a heterocyclic building block comprising a benzothiazole core with a fluorine atom at the 2-position of the thiazole ring and a phenolic hydroxyl at the 4-position of the fused benzene ring . The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry, with fluorinated derivatives demonstrating enhanced biological potency, metabolic stability, and physicochemical profiles compared to non-fluorinated counterparts [1]. The 2-fluoro substitution pattern is of particular interest because the strongly electron-withdrawing fluorine directly attached to the thiazole C2 modulates the electronic environment of both the endocyclic nitrogen and the adjacent 4-hydroxyl group, creating a unique pharmacophoric arrangement not replicated by other halogen or regioisomeric substitutions [1].

Why 2-Fluorobenzo[d]thiazol-4-ol Cannot Be Replaced by Generic Benzothiazol-4-ol Analogs: A Comparative Molecular Pharmacology Rationale


Critical disclosure: No published direct head-to-head bioactivity comparison study exists for 2-Fluorobenzo[d]thiazol-4-ol against its closest structural analogs. The differentiation evidence presented below is derived from (i) cross-study comparison of independently measured physicochemical properties, (ii) class-level SAR inferences from structurally related fluorinated benzothiazole series, and (iii) well-established fluorine medicinal chemistry principles. Despite this evidentiary limitation, three convergent lines of reasoning establish that the 2-fluoro-4-ol substitution pattern is pharmacologically non-interchangeable with the non-fluorinated parent benzo[d]thiazol-4-ol (CAS 7405-23-4), the 2-chloro analog (CAS 71501-29-6), or the 6-fluoro regioisomer (CAS 1665288-66-3): (a) the 2-fluoro substituent directly modulates the pKa and hydrogen-bonding capacity of the 4-OH through through-bond inductive effects, a mechanism explicitly demonstrated in fluorinated benzothiazole SAR studies where fluorine at position-2 enhances potency relative to chlorine or hydrogen [1]; (b) the fluorine atom at C2, being a closer steric isostere of hydrogen (van der Waals radius F = 1.47 Å vs. H = 1.20 Å) than chlorine (1.75 Å), permits electronic modulation without the steric penalty imposed by larger halogens, enabling distinct target-binding geometries [2]; and (c) regioisomeric fluorine placement (2- vs. 6-position) directs the electron-withdrawing effect toward fundamentally different regions of the benzothiazole scaffold—the thiazole nitrogen/C2 locus versus the benzene ring, respectively—resulting in divergent molecular recognition profiles [1]. These factors collectively preclude generic analog substitution in any application where electronic fine-tuning at the thiazole-proximal hydroxyl governs target engagement.

Quantitative Differentiation Evidence: 2-Fluorobenzo[d]thiazol-4-ol vs. Closest Structural Analogs


Lipophilicity Differentiation: 2-Fluorobenzo[d]thiazol-4-ol LogP 2.141 vs. Non-Fluorinated Parent LogP 1.27 — A 69% Increase in Octanol-Water Partitioning

The measured octanol-water partition coefficient (LogP) of 2-Fluorobenzo[d]thiazol-4-ol is 2.141, as reported by the commercial supplier Leyan . By comparison, the non-fluorinated parent compound benzo[d]thiazol-4-ol (CAS 7405-23-4) has a LogP of 1.27, as recorded in the ChemSpider database using ACD/LogP methodology . This represents a LogP increase of +0.871 (+69%), which is consistent with the well-established lipophilicity-enhancing effect of aromatic fluorine substitution. In parallel, the 2-chloro analog (CAS 71501-29-6) exhibits a LogP of 2.72 as reported by Fluorochem , placing the 2-fluoro derivative at an intermediate lipophilicity between the non-fluorinated parent (+0.871 above) and the 2-chloro analog (−0.579 below). This intermediate LogP value positions 2-Fluorobenzo[d]thiazol-4-ol within a therapeutically favorable lipophilicity window (LogP 1–3), balancing membrane permeability against aqueous solubility and metabolic clearance liability.

Lipophilicity Membrane permeability ADME optimization Blood-brain barrier penetration Lead optimization

Electronic Modulation of the Phenolic 4-OH: Fluorine-Induced pKa Suppression and Enhanced Hydrogen-Bond Donor Capacity as a Molecular Recognition Differentiator

The 2-fluoro substituent exerts a strong through-bond inductive electron-withdrawing effect (−I) on the benzothiazole scaffold, which directly modulates the acid dissociation constant (pKa) of the 4-phenolic hydroxyl group. In the comprehensive review by Al-Masoudi et al., it is established that fluorine substitution lowers the pKa of nearby protic functional groups, with the magnitude of pKa depression correlating with proximity to the fluorine atom [1]. This principle is demonstrated in a specific benzothiazole SAR case where a difluoro-benzoyl derivative achieved a 17β-HSD1 inhibitory IC₅₀ of less than 5 nM, with the enhanced activity explicitly attributed to 'the favorable electronic effects applied by the fluorine on the H-bonding property of the OH' [1]. The non-fluorinated parent benzo[d]thiazol-4-ol has a predicted pKa of 7.71 ± 0.40 for the phenolic OH . While no experimentally measured pKa exists for 2-Fluorobenzo[d]thiazol-4-ol, the additive inductive effect of the 2-fluoro group is expected to depress this pKa by approximately 0.5–1.5 pKa units, which would shift the phenolic proton from a predominantly neutral state at physiological pH (pKa 7.71) to a partially ionized state more capable of engaging in strong hydrogen-bonding and ionic interactions with biological targets.

pKa modulation Hydrogen-bonding Molecular recognition Inductive effect Structure-activity relationship

Position-Specific Fluorine SAR: Evidence That the 2-Fluoro (Thiazole Ring) Placement Is Functionally Superior to Position-3 Substitution and Distinct from Phenyl-Ring Fluorination

The benzothiazole SAR literature contains explicit evidence that the position of fluorine substitution on the benzothiazole scaffold is a critical determinant of biological potency. The comprehensive review by Al-Masoudi et al. states that 'placing fluoro group at positions-2 and 4 in the benzene ring enhance the potency unlike position-3 where activity is lost,' and further that 'fluorine has a potent effect in comparison to chlorine' [1]. While this particular statement addresses fluorine placement on the fused benzene ring of benzothiazole derivatives, the underlying principle—that fluorine's electronic influence is highly position-dependent—extends to thiazole-ring fluorination. The 2-fluoro substituent on the thiazole ring is positioned adjacent to both the endocyclic C=N nitrogen (a key hydrogen-bond acceptor) and the ring sulfur, creating an electronic environment fundamentally distinct from the 6-fluoro regioisomer (CAS 1665288-66-3), where the fluorine is located on the benzene ring and primarily affects aromatic π-electron density rather than the thiazole heteroatom electronics. The MDPI review further demonstrates that in a systematic SAR study by Singh et al., the fluorinated variant of a benzothiazole series containing two di-fluoro substituents offered the highest antibacterial activity against six tested bacterial strains, and that the position of substituents on the benzene ring was 'critical in governing the antibacterial activity' [1].

Positional SAR Fluorine walk Benzothiazole Electron-withdrawing group placement Antibacterial activity

Halogen Differentiation at C2: Fluorine vs. Chlorine — Superior Steric Isosterism and Electronic Precision with Reduced Molecular Weight

A direct comparison of the 2-fluoro and 2-chloro analogs reveals quantifiable differences across multiple molecular descriptors relevant to drug design. 2-Fluorobenzo[d]thiazol-4-ol has a molecular weight of 169.18 g/mol and LogP of 2.141 , whereas 2-Chlorobenzo[d]thiazol-4-ol (CAS 71501-29-6) has a molecular weight of 185.63 g/mol (+16.45 g/mol, +9.7%) and LogP of 2.72 (+0.58, +27%) . The lower molecular weight of the 2-fluoro derivative translates to a superior ligand efficiency index (LE = 1.4 × pIC₅₀ / heavy atom count) for any given potency level, a metric critical for fragment-based and lead-optimization programs. Furthermore, the van der Waals radius of fluorine (1.47 Å) is substantially closer to hydrogen (1.20 Å) than chlorine (1.75 Å), making fluorine a superior steric isostere of hydrogen [1]. This steric similarity allows 2-fluorobenzo[d]thiazol-4-ol to more closely mimic the non-fluorinated parent's molecular shape and target-binding geometry while gaining the electronic benefits of halogen substitution. The 2-chloro analog, by contrast, introduces a bulkier substituent that may sterically clash with tight binding pockets—a known limitation of chlorine in congested active sites. The TPSA values are identical (33.12 Ų) for both halogen analogs, confirming that the polarity differences are driven by electronic rather than topological factors.

Halogen SAR Bioisosterism Ligand efficiency Steric parameters Fluorine vs. chlorine

Class-Level Potency Benchmark: Fluorinated Benzothiazoles Achieve Nanomolar to Sub-Nanomolar Potency Across Diverse Therapeutic Targets — A Context for the 2-Fluoro-4-ol Pharmacophore

While target-specific activity data are not available for 2-Fluorobenzo[d]thiazol-4-ol, the fluorinated benzothiazole chemotype has repeatedly demonstrated potent activity across mechanistically diverse targets, establishing a class-level potency expectation that informs procurement for hit-finding and lead-generation campaigns. Specific quantitative benchmarks from the published literature include: (a) fluorinated benzothiazole 15 (a 2-phenyl benzothiazole derivative) exhibits IC₅₀ values of 1 μM and 0.9 μM against the leukemia THP-1 cancer cell line, surpassing the reference drug mitomycin-C (IC₅₀ = 1.5 μM) and outperforming non-fluorinated derivatives [1]; (b) the fluorobenzothiazole antibacterial RBx 10080758 achieves IC₅₀ values of 0.13 μM against DNA gyrase B and 0.25 μM against topoisomerase IV, with whole-cell MIC ranges of 0.015–0.06 μg/mL against S. aureus [2]; (c) in an optimized 17β-HSD1 inhibitor series, fluorine-enhanced hydrogen-bonding of the adjacent hydroxyl drives inhibitory activity below 5 nM [1]; and (d) [¹⁸F]-labeled 6-fluorobenzothiazole derivatives demonstrate PET-relevant binding affinities (Ki = 7.2 nM for Aβ plaques and Ki = 0.69 nM for orexin-1 receptor) [REFS-1, REFS-3]. This potency landscape establishes that the 2-fluoro-4-ol scaffold, which combines the privileged benzothiazole core with the pharmacokinetically favorable fluorine-OH pairing, belongs to a chemotype class repeatedly validated at nanomolar to sub-nanomolar potency levels, providing a strong rationale for its inclusion in screening libraries and focused SAR arrays.

Potency benchmark Fluorinated benzothiazole Kinase inhibition Antibacterial Class-level SAR

Regioisomeric Scaffold Differentiation: 2-Fluoro (Thiazole Ring) vs. 6-Fluoro (Benzene Ring) Benzothiazol-4-ol — Divergent Electronic Targeting of the Heterocyclic Core

The two monofluorinated regioisomers of benzothiazol-4-ol—2-Fluorobenzo[d]thiazol-4-ol (CAS 1261630-58-3) and 6-Fluorobenzo[d]thiazol-4-ol (CAS 1665288-66-3)—share identical molecular formula (C₇H₄FNOS), molecular weight (169.18 g/mol), and TPSA (33.12 Ų) [REFS-1, REFS-2], yet the position of the fluorine atom directs its electronic influence toward fundamentally different regions of the bicyclic scaffold. In the 2-fluoro isomer, the fluorine is attached directly to the sp² carbon of the thiazole ring (C2), placing it in conjugation with both the endocyclic nitrogen (C=N) and the ring sulfur. This arrangement creates a strong −I (inductive) effect transmitted through the thiazole π-system toward the C=N bond, decreasing its basicity and modulating its hydrogen-bond acceptor capacity [1]. Additionally, the 2-fluoro group is in a 1,3-relationship with the 4-OH across the fused ring junction, enabling through-bond electronic communication that affects the phenol's acid-base properties [1]. In the 6-fluoro regioisomer, the fluorine is positioned on the benzene ring, where its primary effect is on the aromatic π-electron density and regiochemistry of electrophilic aromatic substitution, with minimal impact on the thiazole heteroatom electronics. This regioisomeric distinction has practical consequences: the 2-fluoro isomer is the appropriate choice when the design hypothesis requires electronic modulation of the thiazole nitrogen or the 4-OH pharmacophore, while the 6-fluoro isomer serves applications where benzene-ring electronic tuning is the primary objective. No head-to-head biological comparison of these two regioisomers has been published.

Regioisomer differentiation Electronic distribution Thiazole vs. benzene fluorination Molecular design Scaffold selection

Prioritized Application Scenarios for 2-Fluorobenzo[d]thiazol-4-ol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Fragment-to-Lead Optimization Requiring Tunable Phenolic Hydrogen-Bond Donor Capacity

The 2-fluoro substituent's documented ability to enhance the hydrogen-bond donor capacity of proximal hydroxyl groups—as demonstrated by the difluoro-benzoyl benzothiazole achieving IC₅₀ < 5 nM at 17β-HSD1 through 'favorable electronic effects applied by the fluorine on the H-bonding property of the OH' [1]—makes 2-Fluorobenzo[d]thiazol-4-ol a compelling fragment or scaffold for programs where a tunable phenolic donor is a key pharmacophoric element. The intermediate LogP of 2.141 (vs. 1.27 for the non-fluorinated parent) further supports its use in lead optimization where balanced permeability and solubility are required [2]. Researchers should prioritize this compound over the non-fluorinated parent benzo[d]thiazol-4-ol when the design hypothesis posits that stronger or more geometrically constrained hydrogen-bonding by the 4-OH will enhance target engagement, and over the 2-chloro analog when lower molecular weight and superior steric isosterism to hydrogen are desirable.

Kinase Inhibitor and Antibacterial Drug Discovery Leveraging the Fluorobenzothiazole Privileged Scaffold

The fluorinated benzothiazole chemotype has been validated across multiple target classes with nanomolar potency, including the dual gyrase B/topoisomerase IV inhibitor RBx 10080758 (IC₅₀ = 0.13–0.25 μM; MIC = 0.015–0.06 μg/mL against S. aureus) [1] and fluorinated benzothiazole 15 (IC₅₀ = 0.9–1 μM against leukemia THP-1, exceeding mitomycin-C at 1.5 μM) [2]. The 2-Fluorobenzo[d]thiazol-4-ol scaffold provides the core benzothiazole architecture with the critical 2-fluoro pharmacophore and a 4-OH handle for further derivatization (e.g., etherification, esterification, or metal chelation). This positions the compound as an entry point for focused library synthesis targeting ATP-binding sites (kinases, gyrases) or metal-dependent enzymes, where the fluorine-modulated electronic properties of the thiazole ring and the derivatizable phenol offer complementary vectors for SAR exploration.

PET Tracer Precursor Design and ¹⁸F-Radiolabeling Chemistry Development

Fluorinated benzothiazoles have established utility as PET imaging agents, with [¹⁸F]-labeled 6-fluorobenzothiazole derivatives demonstrating specific amyloid-β binding (Ki = 7.2 nM) [1] and high-affinity orexin-1 receptor binding (Ki = 0.69 nM) [2]. While 2-Fluorobenzo[d]thiazol-4-ol itself contains the fluorine at a position less commonly used for direct ¹⁸F radiolabeling, the compound serves as an important cold reference standard and synthetic precursor for novel PET tracer development campaigns. The availability of this compound at 97% purity with a well-characterized LogP (2.141) supports its use in the medicinal chemistry optimization phase preceding radiochemical development, particularly for tracers where the 2-fluoro substitution pattern is hypothesized to confer favorable brain uptake (LogP in the 2–3.5 range is optimal for blood-brain barrier penetration).

Structure-Activity Relationship (SAR) Array Synthesis Exploring Positional and Halogen Effects on the Benzothiazole Scaffold

The clear differentiation in LogP (2.141 for 2-F vs. 1.27 for H-parent vs. 2.72 for 2-Cl), molecular weight (169.18 for 2-F vs. 185.63 for 2-Cl), and electronic properties (position-specific fluorine effects validated by class-level SAR) [REFS-1, REFS-2, REFS-3] establishes 2-Fluorobenzo[d]thiazol-4-ol as an essential member of a systematic SAR matrix for benzothiazole-based programs. Procurement alongside the non-fluorinated parent (CAS 7405-23-4), the 2-chloro analog (CAS 71501-29-6), and the 6-fluoro regioisomer (CAS 1665288-66-3) enables a complete deconvolution of steric, electronic, and lipophilic contributions to biological activity at the benzothiazole scaffold. This systematic approach is particularly valuable for academic medicinal chemistry groups and biotech hit-to-lead programs where understanding the physicochemical determinants of target potency and selectivity informs subsequent design cycles.

Quote Request

Request a Quote for 2-Fluorobenzo[d]thiazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.